molecular formula C18H19FO5S B588461 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate CAS No. 905454-58-2

2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate

Cat. No.: B588461
CAS No.: 905454-58-2
M. Wt: 366.403
InChI Key: SRYHEPKRXGABEM-WMZOPIPTSA-N
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Description

This compound is a chiral benzopyran derivative with a fluoro substituent at the 6-position of the benzopyran ring and a sulfonate ester group attached via a hydroxyethyl linker. The fluorine atom likely enhances metabolic stability and lipophilicity, while the sulfonate group may improve solubility or serve as a leaving group in further reactions .

Properties

IUPAC Name

[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYHEPKRXGABEM-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858496
Record name 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905454-58-2
Record name 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a suitable phenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Hydroxyethyl Group: This step often involves a nucleophilic substitution reaction where an appropriate hydroxyethyl halide reacts with the benzopyran core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in solvents like dichloromethane or acetone.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of new compounds with different functional groups replacing the sulfonate group.

Scientific Research Applications

2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The benzopyran core can interact with various enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The fluorine atom can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate-Containing Benzopyrans

  • Target Compound :

    • Structure : Benzopyran core with 6-fluoro, (2S)-configuration, and 4-methylbenzenesulfonate ester.
    • Molecular Formula : C₁₉H₁₉FO₅S (calculated).
    • Key Features : Fluorine enhances stability; sulfonate ester increases reactivity.
  • 2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate (): Structure: Bis-sulfonate ester with an ethoxy linker. Molecular Formula: C₁₈H₂₂O₇S₂. Comparison: Lacks the benzopyran core and fluorine, but shares sulfonate ester functionality. Used as a reagent in Mitsunobu-like reactions for nucleophilic substitutions .

Fluorinated Benzopyran Derivatives

  • (2S,2S)-6-Fluoro-2-(2-epoxyethyl)chromane ():

    • Structure : Benzopyran with an epoxyethyl group instead of sulfonate.
    • Key Features : Epoxide group enables ring-opening reactions; fluorine retains metabolic stability.
    • Comparison : The target compound’s sulfonate group offers distinct reactivity (e.g., hydrolysis or nucleophilic displacement) compared to epoxides .
  • Methyl 6-fluorochromane-2-carboxylate ():

    • Structure : Benzopyran with a methyl ester at the 2-position.
    • Comparison : Ester groups are less polar than sulfonates, affecting solubility and bioavailability. The target compound’s sulfonate may improve aqueous solubility .

Sulfonate Esters in Agrochemicals

  • Metsulfuron-methyl (): Structure: Triazine-linked sulfonylurea herbicide. Molecular Formula: C₁₄H₁₅N₅O₆S. The target compound’s sulfonate could similarly act as a leaving group in prodrug designs .

Physicochemical and Reactivity Data

Compound Molecular Weight Key Functional Groups Applications/Reactivity
Target Compound ~378.4 g/mol Fluoro, sulfonate ester Synthetic intermediate; potential prodrug
2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate 438.5 g/mol Bis-sulfonate Mitsunobu-like alkylation reagent
Metsulfuron-methyl 381.36 g/mol Sulfonylurea, triazine Herbicide (ALS inhibitor)
(2S,2S)-6-Fluoro-2-(2-epoxyethyl)chromane ~208.2 g/mol Epoxide, fluoro Intermediate for chiral synthesis

Research Findings and Implications

  • Reactivity : The sulfonate group in the target compound is more labile than esters or epoxides, enabling nucleophilic displacement reactions (e.g., with amines or thiols). This contrasts with metsulfuron-methyl, where sulfonate stability is critical for herbicidal activity .
  • Stereochemical Impact : The (2S)-configuration of the benzopyran core may influence binding to biological targets (e.g., enzymes or receptors), similar to chiral agrochemicals like ethametsulfuron-methyl .
  • Fluorine Effects : The 6-fluoro substituent reduces oxidative metabolism, a feature shared with fluorinated pharmaceuticals like ciprofloxacin. This could extend the half-life of the target compound in biological systems .

Biological Activity

The compound 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate is a synthetic derivative of benzopyran. Its structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19FNO4S
  • Molecular Weight : 353.39 g/mol
  • CAS Number : 793669-26-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzopyran moiety is known for its ability to modulate enzyme activities and receptor interactions. Specifically, compounds with similar structures have demonstrated:

  • Antioxidant Activity : By scavenging free radicals, it may reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Antitumor Properties : Induction of apoptosis in cancer cell lines through various pathways including the mitochondrial pathway.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

  • Anticancer Activity :
    • A study indicated that derivatives of benzopyran exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that the compound may induce apoptosis through caspase activation pathways .
    • The compound was shown to inhibit tumor growth in xenograft models, demonstrating its potential as an anticancer agent.
  • Cardiovascular Effects :
    • Similar compounds have been investigated for their antihypertensive properties, potentially acting as beta-blockers or calcium channel blockers. The presence of the sulfonate group may enhance solubility and bioavailability, making it a candidate for cardiovascular therapies.
  • Neuroprotective Effects :
    • Preliminary data suggest that benzopyran derivatives can protect neuronal cells from oxidative damage, which may be beneficial in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
6-Fluoro-benzopyran derivativeAntitumorInduced apoptosis in MCF-7 cells
Benzopyran sulfonateAnti-inflammatoryReduced TNF-alpha levels in vitro
Benzopyran analogNeuroprotectiveDecreased oxidative stress markers in neuronal cultures

Q & A

Q. What experimental methods are recommended for determining the physicochemical properties of this compound (e.g., melting point, solubility)?

Methodological Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge, referencing the reported mp of 212°C for structural analogs .
  • Solubility : Conduct polarity-based solubility tests in solvents like methanol, acetonitrile, and aqueous buffers (e.g., pH 4.6 sodium acetate buffer) to determine optimal conditions for analytical workflows .
  • Density : Utilize pycnometry or gas displacement methods, noting the density of 4.350 g/cm³ for related benzopyran derivatives .

Q. What chromatographic techniques are suitable for quantifying this sulfonate compound in complex matrices?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6). Adjust retention times via gradient elution and validate with internal standards (e.g., deuterated phenols) to mitigate matrix effects .
  • Sample Preparation : Employ solid-phase extraction (SPE) with Oasis HLB cartridges. Condition with methanol, load 100 mL of filtered sample, and elute with 2-propanol/methanol (1:1). Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Starting Materials : Begin with 4-methylbenzenesulfonyl chloride and (2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Use coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane.
  • Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC. Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to pH-adjusted buffers (pH 4–9) at 25–50°C. Analyze degradation products via LC-MS/MS, targeting sulfonate cleavage or benzopyran ring oxidation. Use isotopically labeled analogs (e.g., ¹³C/²H) as tracers .
  • Photolysis : Conduct UV irradiation experiments (254 nm) in aqueous solutions. Monitor half-life using high-resolution mass spectrometry (HRMS) to identify transient intermediates .

Q. What strategies resolve stereochemical inconsistencies in the benzopyran moiety during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with chiral resolving agents (e.g., L-tartaric acid) and analyze diffraction patterns to confirm the (2S) configuration .
  • Computational Modeling : Perform density functional theory (DFT) calculations to compare experimental and theoretical optical rotation values. Validate with circular dichroism (CD) spectroscopy .

Q. How can conflicting data on thermal stability be reconciled during formulation studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen at 10°C/min. Compare decomposition onset (reported at ~170°C) against DSC data to identify polymorphic transitions .
  • Stress Testing : Store the compound at 40°C/75% RH for 4 weeks. Analyze degradation via NMR (e.g., disappearance of hydroxyethyl proton signals at δ 4.2 ppm) .

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